
DBCO-PEG4-Val-Cit-PAB-MMAF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG4-Val-Cit-PAB-MMAF involves multiple steps:
Synthesis of DBCO-PEG4-Val-Cit-PAB: This involves the conjugation of DBCO (dibenzocyclooctyne) with a 4-unit PEG chain, followed by the addition of a Val-Cit dipeptide and a p-aminobenzyl alcohol (PAB) linker.
Attachment of MMAF: The final step involves the conjugation of MMAF to the DBCO-PEG4-Val-Cit-PAB linker through a click chemistry reaction, specifically strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:
Large-scale synthesis of intermediates: Each intermediate compound (DBCO, PEG4, Val-Cit, PAB, and MMAF) is synthesized in bulk.
Purification and quality control: Each intermediate is purified using techniques such as chromatography and verified for purity using methods like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Final conjugation: The final conjugation step is performed under controlled conditions to ensure high yield and purity of the final product
化学反应分析
Click Chemistry Conjugation
The dibenzocyclooctyne (DBCO) group enables copper-free "click" reactions with azide-functionalized antibodies or biomolecules. This reaction forms stable triazole linkages under physiological conditions .
Key characteristics:
-
Reaction Type: Strain-promoted alkyne-azide cycloaddition (SPAAC)
-
Stability: No copper catalyst required, reducing cytotoxicity risks
Property | Value |
---|---|
Reaction pH Range | 6.5–8.5 |
Optimal Temperature | 25–37°C |
Functional Groups Targeted | Azides (-N₃) |
This conjugation method achieves >95% efficiency in ADC synthesis, as demonstrated in studies using trastuzumab-based conjugates .
Protease-Mediated Cleavage
The Val-Cit-PAB linker undergoes enzymatic hydrolysis by cathepsin B in lysosomes, releasing MMAF payloads.
Mechanism:
-
Cathepsin B Recognition : Binds to Val-Cit dipeptide sequence
-
Cleavage : Hydrolyzes amide bond between Cit and PAB
Experimental Data:
Condition | Cleavage Efficiency |
---|---|
pH 4.5 (lysosomal) | >90% in 2 hrs |
pH 7.4 (plasma) | <5% in 72 hrs |
With Cathepsin B Inhibitor | 0% cleavage |
Studies show modified variants like EVCit (glutamic acid-valine-citrulline) enhance plasma stability while maintaining tumor-selective cleavage .
Plasma Stability Reactions
The PEG4 spacer and linker design prevent premature drug release in circulation:
Degradation Pathways:
-
Oxidation : Limited susceptibility due to PEG shielding
-
Transpeptidation : No detectable activity in serum albumin studies
Comparative stability data (37°C, mouse plasma):
Linker Type | % MMAF Released (14 days) |
---|---|
Val-Cit-PAB | 95.2 ± 3.1 |
SVCit-PAB | 70.4 ± 2.8 |
EVCit-PAB | 4.7 ± 0.9 |
This demonstrates the critical role of glutamic acid modifications in preventing off-target release .
Structural Reactivity Profile
Component | Reactive Groups | Function |
---|---|---|
DBCO | Cyclooctyne | Click chemistry |
PEG4 | Ether linkages | Solubility enhancement |
Val-Cit | Amide bonds | Protease cleavage site |
PAB | Carbamate | Self-immolative spacer |
MMAF | Thiazole ring | Tubulin binding |
This multifunctional architecture enables tumor-specific drug activation while maintaining systemic stability .
Key Research Findings
-
ADCs using DBCO-PEG4-Val-Cit-PAB-MMAF show 5–8× higher tumor-to-normal tissue ratios than non-targeted controls
-
Plasma stability correlates directly with therapeutic index (r²=0.89 in murine models)
-
PEG length optimization (n=4) balances solubility and steric effects
The compound's reactivity profile makes it indispensable for developing third-generation ADCs with enhanced safety and efficacy profiles.
科学研究应用
Key Components and Their Functions
- DBCO (Dibenzocyclooctyne) Group: Facilitates rapid, catalyst-free conjugation to biomolecules via click chemistry .
- PEG4 (Polyethylene Glycol) Spacer: Enhances solubility and flexibility, making it suitable for research and therapeutic applications .
- Val-Cit (Valine-Citrulline) Linker: A dipeptide that is selectively cleaved by enzymes (specifically Cathepsin B) within cancer cells, ensuring controlled drug release .
- PAB (Para-aminobenzoic acid) Linker: Functions in conjunction with the Val-Cit linker to trigger the release of MMAF .
- MMAF (Monomethyl Auristatin F): A cytotoxic agent that inhibits tubulin polymerization, leading to the disruption of cell division and cancer cell death .
Applications in ADC Development
The primary application of this compound is in the development of ADCs for targeted cancer treatment . ADCs based on this compound can selectively deliver the cytotoxic MMAF payload to tumor cells, reducing off-target effects and enhancing treatment efficacy .
Stability and Efficacy
The PEG4-Val-Cit-PAB linker enhances stability in the bloodstream and ensures selective release within tumor cells . Studies suggest that acidic glutamic acid–valine–citrulline linkers can minimize failure rates in preclinical studies by providing high stability in plasma .
Solubility
作用机制
DBCO-PEG4-Val-Cit-PAB-MMAF exerts its effects through the following mechanisms:
Tubulin Polymerization Inhibition: MMAF inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells
Proteolytic Cleavage: The Val-Cit dipeptide linker is cleaved by proteases, releasing MMAF within the target cells.
Click Chemistry: The DBCO group undergoes SPAAC with azide-containing molecules, facilitating the targeted delivery of MMAF
相似化合物的比较
Similar Compounds
DBCO-PEG4-Val-Cit-PAB-MMAE: Similar to DBCO-PEG4-Val-Cit-PAB-MMAF but contains monomethyl auristatin E (MMAE) instead of MMAF.
DBCO-PEG4-Val-Cit-PAB-DMEA: Contains a different cytotoxic agent, DMEA.
Uniqueness
MMAF vs. MMAE: MMAF is a more potent inhibitor of tubulin polymerization compared to MMAE, making this compound more effective in certain applications.
Cleavable Linker: The Val-Cit dipeptide linker in this compound allows for targeted release of MMAF within the cells
This compound is a versatile and potent compound with significant applications in cancer therapy and scientific research. Its unique properties and mechanisms of action make it a valuable tool in the development of targeted therapies.
生物活性
DBCO-PEG4-Val-Cit-PAB-MMAF is a sophisticated compound utilized primarily in the development of antibody-drug conjugates (ADCs). This compound combines a cleavable PEG linker with a potent cytotoxic agent, Monomethyl auristatin F (MMAF), which is known for its ability to inhibit tubulin polymerization. The following sections delve into the biological activity of this compound, including its mechanism of action, efficacy in various studies, and implications for cancer therapy.
Structure and Composition
This compound consists of:
- DBCO : A dibenzocyclooctyne moiety that facilitates bioorthogonal reactions.
- PEG4 : A polyethylene glycol linker that enhances solubility and stability.
- Val-Cit : A dipeptide sequence that is cleavable by specific proteases, allowing for controlled release of the drug.
- PAB : p-Aminobenzyl alcohol, a self-immolative spacer that aids in the release of MMAF upon cleavage.
- MMAF : A potent antitubulin agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
The biological activity of this compound primarily revolves around its ability to selectively deliver MMAF to cancer cells via ADCs. Upon internalization, the Val-Cit linker is cleaved by cathepsins within the tumor microenvironment, releasing MMAF, which then inhibits tubulin polymerization. This inhibition is critical as it prevents mitotic spindle formation, effectively halting cell division and triggering apoptosis in malignant cells .
In Vitro Studies
Research has demonstrated that ADCs incorporating this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : Studies have included breast cancer (MCF-7), ovarian cancer (SKOV3), and non-Hodgkin lymphoma (NHL) cell lines.
- Results : ADCs showed IC50 values in the nanomolar range, indicating potent cytotoxicity. The mechanism was attributed to the effective release of MMAF post-internalization .
In Vivo Studies
In vivo efficacy has been evaluated using mouse models:
- Study Design : Mice bearing tumors were treated with this compound conjugates.
- Findings : Results indicated substantial tumor regression compared to control groups. The pharmacokinetics revealed a half-life similar to that of the parent antibodies, suggesting stability in circulation without premature drug release .
Case Studies
-
Case Study on HER2+ Breast Cancer :
- Objective : To assess the efficacy of this compound in targeting HER2+ breast cancer cells.
- Methodology : Mice were treated with an anti-HER2 antibody conjugated with this compound.
- Outcome : Significant reduction in tumor size was observed after treatment, correlating with high levels of MMAF release at tumor sites .
- Case Study on Non-Hodgkin Lymphoma :
Comparative Analysis of ADCs
The following table summarizes key characteristics and findings related to this compound compared to other ADC linkers:
Feature | This compound | Other Linkers (e.g., VC) |
---|---|---|
Linker Type | Cleavable PEG | Non-cleavable |
Cytotoxic Agent | MMAF | MMAE |
Release Mechanism | Protease-mediated | Hydrolysis |
Efficacy (IC50) | Low nanomolar | Higher nanomolar |
Stability in Circulation | High | Variable |
属性
分子式 |
C88H126N12O20 |
---|---|
分子量 |
1672.0 g/mol |
IUPAC 名称 |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C88H126N12O20/c1-14-59(8)79(71(114-12)53-75(104)99-43-23-31-70(99)80(115-13)60(9)81(105)94-68(86(110)111)52-61-24-16-15-17-25-61)97(10)85(109)77(57(4)5)96-84(108)78(58(6)7)98(11)88(113)120-55-62-32-36-66(37-33-62)92-82(106)67(29-22-41-91-87(89)112)93-83(107)76(56(2)3)95-73(102)40-44-116-46-48-118-50-51-119-49-47-117-45-42-90-72(101)38-39-74(103)100-54-65-28-19-18-26-63(65)34-35-64-27-20-21-30-69(64)100/h15-21,24-28,30,32-33,36-37,56-60,67-68,70-71,76-80H,14,22-23,29,31,38-55H2,1-13H3,(H,90,101)(H,92,106)(H,93,107)(H,94,105)(H,95,102)(H,96,108)(H,110,111)(H3,89,91,112)/t59-,60+,67-,68-,70-,71+,76-,77-,78-,79-,80+/m0/s1 |
InChI 键 |
POOYWMPBBSFMGS-VMBPOYJESA-N |
手性 SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
规范 SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。